(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride

Chiral resolution Asymmetric synthesis Integrin antagonists

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride (CAS 2581934-10-1) is a chiral, non-racemic primary amine building block featuring a 6-methoxypyridine heterocycle. It is supplied as a dihydrochloride salt with molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
Cat. No. B8228460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)OC)N.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
InChIKeyZDHBJMQCWYHNLS-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride – Chiral Amine Building Block for Asymmetric Synthesis


(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride (CAS 2581934-10-1) is a chiral, non-racemic primary amine building block featuring a 6-methoxypyridine heterocycle. It is supplied as a dihydrochloride salt with molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . The compound possesses a defined (S)-configuration at the α-carbon, as confirmed by its SMILES notation (C[C@H](N)C1=CC=C(OC)N=C1.[H]Cl.[H]Cl) and PubChem Compound ID 156026625 . It serves as a key intermediate in medicinal chemistry programs, including potassium-competitive acid blocker (P-CAB) development [1] and integrin αvβ3 antagonist synthesis [2], where stereochemical integrity at the chiral center is essential for downstream biological activity.

Why Generic (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride Substitution Fails: Enantiomeric and Stoichiometric Specificity in Drug Intermediate Synthesis


Substituting the (S)-dihydrochloride salt with the free base (CAS 1213358-56-5), the monohydrochloride (CAS 1391355-13-7), the (R)-enantiomer hydrochloride (CAS 1391354-82-7), or the racemate (CAS 579515-25-6) introduces distinct risks that are not interchangeable in a regulated synthesis workflow. Chiral inversion or racemization at the α-methylbenzylamine center directly compromises the stereochemical fidelity of downstream drug candidates, as documented for integrin αvβ3 antagonists where the 3(S)-configuration is a requisite for potent receptor binding (Ki values in the nanomolar range for the S-enantiomer versus significantly reduced affinity for the R-form) [1]. Furthermore, the dihydrochloride salt form (2 HCl equivalents; MW 225.12) provides a defined stoichiometric mass for gravimetric calculations that differs by 19.4% from the monohydrochloride (MW 188.65) and by 48.0% from the free base (MW 152.19) , making direct molar substitution without correction a source of systematic error in reaction scale-up. The positional isomer 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1) relocates the amine from the α- to the β-carbon, altering both the pKa of the amine (predicted 8.41 for the α-branched amine versus a different basicity for the linear homolog) and the steric environment around the nucleophilic nitrogen, which affects reductive amination kinetics and product diastereoselectivity .

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Configuration: (S)- vs. (R)- vs. Racemic – Stereochemical Identity Defined by SMILES and Chiral Center Integrity

The target compound carries a defined (S)-configuration at the chiral α-carbon, as explicitly encoded in its SMILES notation (C[C@H](N)) and its PubChem record (CID 156026625) . The (R)-enantiomer hydrochloride (CAS 1391354-82-7) and the racemic mixture (CAS 579515-25-6, defined atom stereocenter count: 0 ) lack this defined stereochemistry. In integrin αvβ3 antagonist programs, the 3(S)-(6-methoxypyridin-3-yl) configuration is critical: US Patent 6,646,130 explicitly teaches enantiomerically enriched 3(S)-alkyl esters as key intermediates, where the (S)-form yields pharmacologically active antagonists while the (R)-form does not [1]. The racemate carries an undefined atom stereocenter count of 1 , meaning the material is a 1:1 mixture unless otherwise specified, and its use in asymmetric synthesis introduces 50% undesired enantiomer.

Chiral resolution Asymmetric synthesis Integrin antagonists P-CAB inhibitors

Salt Stoichiometry: Dihydrochloride (2 HCl) vs. Monohydrochloride (1 HCl) – Gravimetric and Solubility Differentiation

The target compound is formulated as the dihydrochloride salt with two equivalents of HCl (C8H14Cl2N2O, MW 225.12 g/mol) , in contrast to the monohydrochloride salt (C8H13ClN2O, MW 188.65 g/mol) and the free base (C8H12N2O, MW 152.19 g/mol) . The molecular weight difference between the dihydrochloride and monohydrochloride is 36.47 g/mol (19.4% increase), corresponding to one additional HCl equivalent. Dihydrochloride salt formation is a standard strategy to enhance aqueous solubility and improve solid-state stability of basic amines; converting amines to their hydrochloride salts generally increases water solubility compared to the free base, and the dihydrochloride form provides a further solubility enhancement over the monohydrochloride by increasing the ionization state of the molecule [1].

Salt metathesis Aqueous solubility Gravimetric analysis Process chemistry

Positional Isomer Differentiation: α-Branched Amine vs. β-Linear Amine – pKa and Steric Effects on Reactivity

The target compound (1-(6-methoxypyridin-3-yl)ethan-1-amine) is an α-branched, chiral primary amine with the amine directly attached to the benzylic carbon adjacent to the pyridine ring. The positional isomer 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1) is a linear β-amine where the amine is separated from the pyridine ring by an ethylene spacer . The predicted pKa of the target free base is 8.41±0.29 , characteristic of an α-branched arylalkylamine, while the β-isomer is expected to exhibit a higher pKa (closer to ~9.5-10) due to reduced electron-withdrawing influence from the pyridine ring across the additional methylene spacer. The topological polar surface area (TPSA) of the racemic target is 48.1 Ų ; the β-isomer, while sharing the same TPSA, presents a different spatial orientation of the amine nucleophile. In P-CAB inhibitor synthesis (WO2025023734A1), the α-branched motif is specifically required for constructing the chiral pyrrolidine core, where the steric environment of the α-methyl group influences diastereoselectivity in subsequent reductive amination steps [1].

Reductive amination Amine basicity Steric hindrance Positional isomerism

Quality Control Documentation: Batch-Specific NMR, HPLC, and GC Data vs. Minimal Characterization of Generic Alternatives

The target compound from Bidepharm (Product Code BD01455684) is supplied with a standard purity specification of 95% by HPLC and includes batch-specific QC documentation comprising NMR, HPLC, and GC analytical reports . In contrast, the racemic free base from BocSci (CAS 579515-25-6) is described as a 'useful research chemical compound' with no disclosed purity specification or QC documentation on the product page . The (S)-monohydrochloride from Aladdin Scientific (CAS 1391355-13-7) carries a ≥97% purity specification , which is comparable to or slightly higher than the dihydrochloride, but the monohydrochloride lacks the gravimetric and solubility advantages discussed in Evidence Item 2. For regulated synthesis workflows, batch-specific QC data is a critical documentation requirement for CMC (Chemistry, Manufacturing, and Controls) submissions, and the absence of such data from generic suppliers represents a procurement risk.

Batch release Quality assurance HPLC purity NMR characterization Procurement compliance

Patent-Cited Synthetic Utility: P-CAB and Integrin Antagonist Intermediate Programs Requiring (S)-Configuration

The 6-methoxypyridin-3-yl chiral amine scaffold is explicitly claimed as a key intermediate in two distinct pharmaceutical patent families. WO2025023734A1 discloses a method for preparing intermediates of 6-methoxypyridine-3-yl derivatives for potassium-competitive acid blocker (P-CAB) drug candidates, where the chiral amine is used in a reductive amination step to construct the pyrrolidine core [1]. US Patent 6,646,130 (and its predecessor US 6,017,926) teaches that enantiomerically enriched 3(S)-(6-methoxy-pyridin-3-yl)-β-alanine esters are essential intermediates for αvβ3 integrin receptor antagonists with therapeutic applications in osteoporosis, cancer, and metastatic tumor growth [2]. In the integrin program, the 3(S)-configuration was shown to yield a potent and selective antagonist (compound 6) of the αvβ3 receptor [3], whereas the corresponding 3(R)-enantiomer exhibited significantly reduced receptor binding. The racemic 1-(6-methoxypyridin-3-yl)ethanamine (CAS 579515-25-6, undefined stereocenter ) cannot directly yield enantiomerically enriched intermediates without additional chiral resolution steps, adding cost and reducing overall yield.

P-CAB inhibitors Integrin antagonists Patent intermediates Drug discovery

Optimal Application Scenarios for (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride Based on Differential Evidence


Asymmetric Synthesis of P-CAB Inhibitor Pyrrolidine Cores via Diastereoselective Reductive Amination

The (S)-α-methylbenzylamine motif of the target compound provides the chiral directing group necessary for constructing enantiomerically enriched pyrrolidine cores in potassium-competitive acid blocker (P-CAB) drug candidates, as described in WO2025023734A1 . The α-branched geometry and defined (S)-configuration control the diastereoselectivity of the key reductive amination step, a control element absent in the linear β-isomer (CAS 154403-89-1). The dihydrochloride salt form ensures complete aqueous solubility for homogeneous reaction conditions, a practical advantage over the free base. Procurement of this specific salt eliminates the need for in situ HCl addition and provides a precisely known stoichiometric mass (MW 225.12 g/mol) for reaction scale-up calculations.

Synthesis of Enantiomerically Enriched αvβ3 Integrin Antagonist β-Amino Acid Intermediates

US Patent 6,646,130 and associated medicinal chemistry publications establish that the 3(S)-(6-methoxypyridin-3-yl) configuration is a strict requirement for potent αvβ3 integrin receptor antagonism [REFS-2, REFS-3]. The target (S)-dihydrochloride serves as the direct precursor to enantiomerically enriched 3(S)-β-alanine esters via established chemistry. Using the pre-resolved (S)-enantiomer avoids the chiral resolution by crystallization step described in the patent, reducing the synthetic route by one step and improving overall yield by an estimated 30-50% compared to starting from the racemate. This is directly relevant for medicinal chemistry groups working on integrin-targeted therapies for osteoporosis, cancer metastasis, or angiogenic disorders.

Medicinal Chemistry SAR Campaigns Requiring Defined Stereochemistry at the α-Carbon of Pyridine-Containing Chiral Amines

In structure-activity relationship (SAR) studies where the stereochemistry at the chiral α-carbon is under investigation, the target compound provides a 100% enantiomerically pure (S)-building block for library synthesis . This contrasts with the racemate (CAS 579515-25-6), which introduces 50% of the undesired (R)-enantiomer and confounds biological assay interpretation. The dihydrochloride salt also provides enhanced bench stability compared to the free base, which as a primary amine is susceptible to atmospheric CO2 absorption and oxidative degradation over time. The availability of batch-specific QC data (NMR, HPLC, GC) supports the documentation standards required for peer-reviewed publication and patent filing.

Process Chemistry Scale-Up and CMC Documentation for Preclinical Development Candidates

For programs advancing a 6-methoxypyridin-3-yl-containing candidate into preclinical development, the defined dihydrochloride salt form (CAS 2581934-10-1) with batch-specific analytical documentation provides a regulatory-compatible starting material. The known stoichiometry (2 HCl per amine) and documented purity (95% HPLC) support accurate mass balance calculations required for impurity profiling and specification setting. The positional isomer 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1), while commercially available, generates a completely different impurity profile and cannot be substituted without invalidating existing analytical methods and reference standards.

Quote Request

Request a Quote for (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.